2,3,3',4,5'-Pentachlorobiphenyl
Overview
Description
Synthesis Analysis
The synthesis of PCBs, including 2,3,3',4,5'-Pentachlorobiphenyl, typically involves direct chlorination of biphenyls under controlled conditions. However, specific methodologies focusing on the synthesis of PCB118 are not detailed in the provided literature. Instead, studies focus on the metabolic transformation and environmental fate of PCB118, such as the work by Goto et al. (2018), which describes the metabolic enhancement of PCB118 by cytochrome P450 monooxygenase isolated from soil bacterium in the presence of perfluorocarboxylic acids (Goto et al., 2018).
Molecular Structure Analysis
The molecular structure of PCBs, including 2,3,3',4,5'-Pentachlorobiphenyl, is characterized by two phenyl rings connected by a single bond, with chlorine atoms substituted at specified positions. The detailed structural analysis often involves computational studies and spectroscopic techniques, which help elucidate the conformational dynamics and electronic properties of these molecules. While the studies provided do not directly analyze the structure of PCB118, they offer insights into similar compounds and the analytical techniques used for structure elucidation.
Chemical Reactions and Properties
PCB118 undergoes various chemical reactions, including metabolic transformation in biological systems and environmental degradation processes. For instance, Goto et al. (2018) demonstrated how PCB118 is metabolized into hydroxylated pentachlorobiphenyls in the presence of PFCAs, highlighting the influence of environmental contaminants on the metabolic fate of PCBs (Goto et al., 2018).
Physical Properties Analysis
The physical properties of PCB118, such as melting point, boiling point, and solubility, are crucial for understanding its environmental behavior and distribution. These properties are influenced by the degree of chlorination and the specific positions of the chlorine atoms on the biphenyl rings. The literature search did not return specific studies on the physical properties of PCB118, but these properties are typically determined using standard laboratory techniques and contribute to risk assessments and environmental monitoring programs.
Chemical Properties Analysis
The chemical properties of 2,3,3',4,5'-Pentachlorobiphenyl, including reactivity, stability, and degradation pathways, are vital for assessing its environmental impact and toxicity. PCB118's chemical behavior, particularly its resistance to biodegradation and potential for bioaccumulation, underscores the challenges associated with remediating PCB-contaminated environments. Studies like those by Goto et al. (2018) provide insights into the mechanisms underlying PCB118's metabolism and its interactions with other environmental pollutants (Goto et al., 2018).
Scientific Research Applications
Structural Study of Biphenyls : It is useful in studying the structures of biphenyls with specific chlorine atom arrangements, providing insights into the properties of these compounds (Bergman & Wachtmeister, 1977).
Hazard and Risk Assessment : 2,2,4,4',5,5'-Hexachlorobiphenyl, a related compound, aids in the hazard and risk assessment of PCB mixtures, particularly in the context of fetal development and immunotoxicity in mice (Zhao et al., 1997).
Reactivity Studies : It can be used in scientific research to determine the reactivity of tetra- and pentachlorobiphenyls in reactions with alkali, which is important in understanding their behavior in various conditions (Gorbunova et al., 2020).
Neurotoxicity Research : Neonatal exposure to similar polychlorinated biphenyls (PCBs) can induce persistent aberrations in spontaneous behavior and affect learning and memory functions in adult mice. This has implications for understanding the neurotoxic effects of PCBs (Eriksson & Fredriksson, 1996; 1998).
Respiratory Tract Damage Study : Chlorobiphenyls with specific chlorine positions have an affinity for the lung parenchyma, indicating potential roles in respiratory tract damage (Brandt et al., 1981).
Environmental Research : The solubility of 2,2,4,5,5′-pentachlorobiphenyl in supercritical carbon dioxide, modified by n-butane and methanol, is significant for environmental research, particularly in the context of pollution and remediation efforts (Anitescu & Tavlarides, 1999).
Mitotic Abnormalities and Synergistic Activities : It induces abnormal chromosomal arrangements in mitosis and shows synergistic activity with triphenyltin, which is relevant in genetic and toxicological studies (Jensen et al., 2000).
Photodechlorination Pathways : Research into the photodechlorination pathways of similar PCB congeners, including 3,3′,4,5,5′-pentachlorobiphenyl, has been conducted, with a focus on the steric effect controlling the dechlorination pattern. This is important for understanding environmental degradation processes of PCBs (Yao et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3-trichloro-4-(3,5-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-6(4-8(14)5-7)9-1-2-10(15)12(17)11(9)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCDNZSLJWJDNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=CC(=CC(=C2)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074206 | |
Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3',4,5'-Pentachlorobiphenyl | |
CAS RN |
70362-41-3 | |
Record name | PCB 108 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70362-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3',4,5'-Pentachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3',4,5'-PENTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGU9K3BW0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.